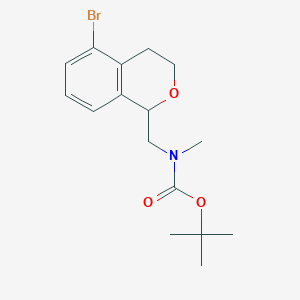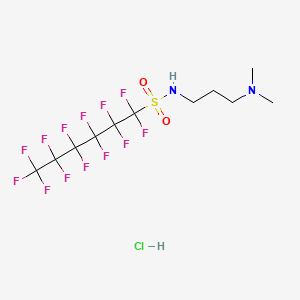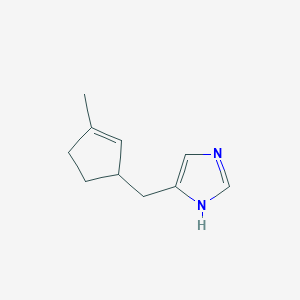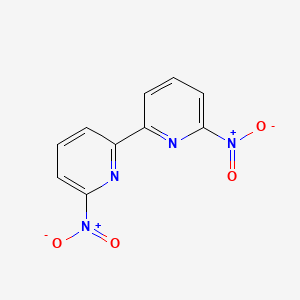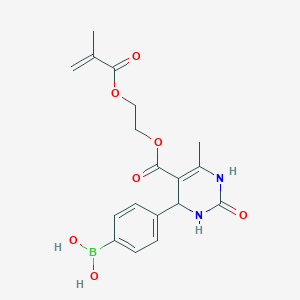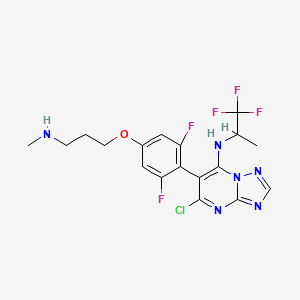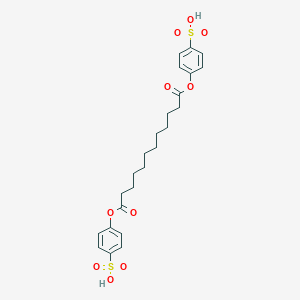
4,4'-(Dodecanedioylbis(oxy))dibenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes a dodecanedioyl group linked to two benzenesulfonic acid moieties through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid typically involves the esterification of dodecanedioic acid with 4-hydroxybenzenesulfonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester linkage between the dodecanedioic acid and the hydroxybenzenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, helps in obtaining a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and as an additive in detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of 4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid involves its ability to interact with various molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, potentially disrupting their function. The compound’s surfactant properties also enable it to reduce surface tension, enhancing its ability to interact with and penetrate biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the dodecanedioyl linkage.
4,4’-Sulfonyldibenzoic acid: Contains sulfonic acid groups but differs in the overall molecular structure.
Uniqueness
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid is unique due to its combination of a long aliphatic chain (dodecanedioyl group) and aromatic sulfonic acid groups. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and improved surfactant capabilities, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C24H30O10S2 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
4-[12-oxo-12-(4-sulfophenoxy)dodecanoyl]oxybenzenesulfonic acid |
InChI |
InChI=1S/C24H30O10S2/c25-23(33-19-11-15-21(16-12-19)35(27,28)29)9-7-5-3-1-2-4-6-8-10-24(26)34-20-13-17-22(18-14-20)36(30,31)32/h11-18H,1-10H2,(H,27,28,29)(H,30,31,32) |
Clave InChI |
PVPHGJOPJIELOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=O)CCCCCCCCCCC(=O)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



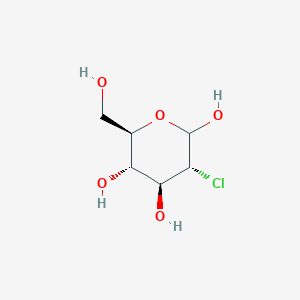
![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
